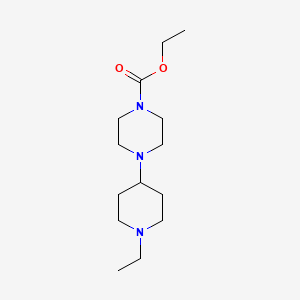
ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-ethyl-4-piperidinyl)-1-piperazinecarboxylate, commonly known as EPPC, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. EPPC is a white crystalline powder that is soluble in water and other organic solvents.
科学的研究の応用
EPPC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, EPPC has been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of EPPC is not fully understood. However, it is believed to act on various neurotransmitter systems, such as the serotonin, dopamine, and GABA systems. EPPC has been shown to enhance the release of serotonin and dopamine, which are neurotransmitters that regulate mood, behavior, and cognition. It also acts on the GABA system, which is responsible for inhibiting neuronal activity and reducing anxiety.
Biochemical and Physiological Effects:
EPPC has been shown to have a significant effect on the central nervous system. It has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, and enhance their release. EPPC has also been shown to have anxiolytic, antidepressant, and analgesic properties. Furthermore, EPPC has been shown to have a significant effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
実験室実験の利点と制限
EPPC has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. It is also highly soluble in water and other organic solvents, making it easy to dissolve in experimental solutions. However, EPPC has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Therefore, caution must be taken when using EPPC in lab experiments.
将来の方向性
There are several future directions for the study of EPPC. Firstly, further research is needed to fully understand the mechanism of action of EPPC. Secondly, more studies are needed to investigate the potential therapeutic applications of EPPC in various diseases. Thirdly, the toxicity and side effects of EPPC need to be fully understood to ensure its safe use in lab experiments and potential clinical applications. Finally, the development of new derivatives of EPPC may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, EPPC is a piperazine derivative that has gained significant attention due to its potential therapeutic applications. It has been extensively studied for its anticonvulsant, antidepressant, anxiolytic, and analgesic properties. EPPC has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of EPPC.
合成法
The synthesis of EPPC involves the reaction of ethyl 4-piperidone-1-carboxylate with 1-ethyl-4-piperazinecarboxylic acid in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain pure EPPC.
特性
IUPAC Name |
ethyl 4-(1-ethylpiperidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-7-5-13(6-8-15)16-9-11-17(12-10-16)14(18)19-4-2/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWYIPKVXQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

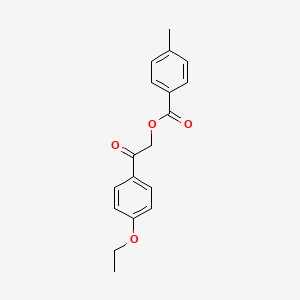
![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

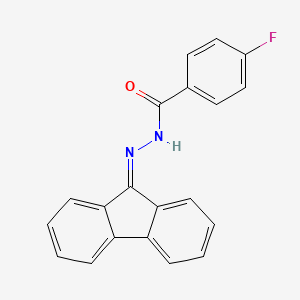
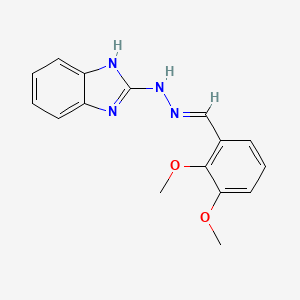
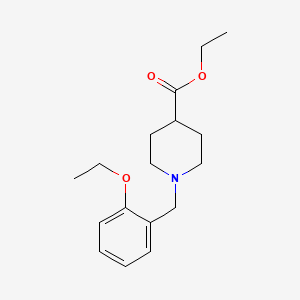

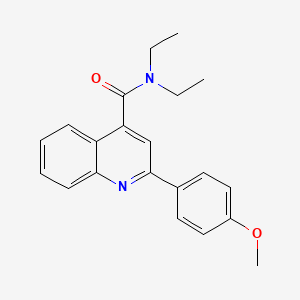
![4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)
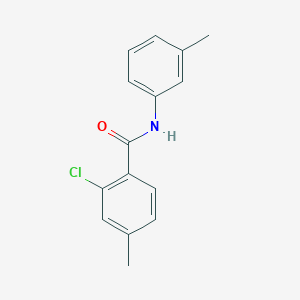
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
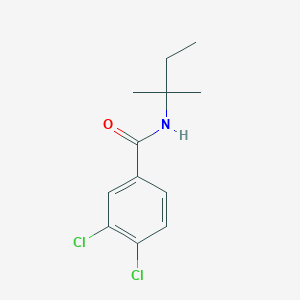
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)